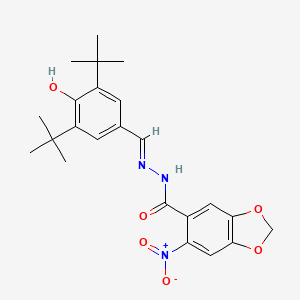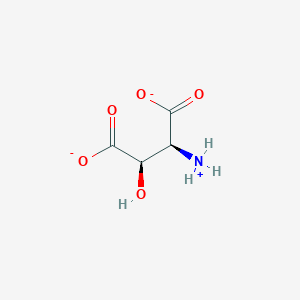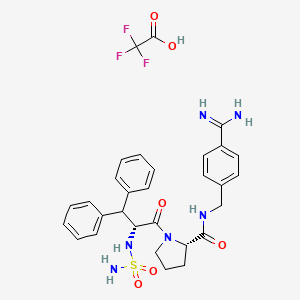
Lawsaritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lawsaritol is typically isolated from the roots of Lawsonia inermis through a series of extraction and purification steps. The process involves:
Purification: The extracts are then purified using column chromatography techniques to isolate this compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods mentioned above can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Lawsaritol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sterol structure.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic applications in treating inflammatory conditions and certain types of cancer.
Industry: Utilized in the production of natural dyes and cosmetics.
Mechanism of Action
The mechanism of action of lawsaritol involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Lawsaritol can be compared with other sterol compounds such as:
Isoplumbagin: Another compound isolated from Lawsonia inermis with similar anti-inflammatory properties.
Saringosterol: A sterol with antioxidant properties.
Stigmasterol: Known for its anti-inflammatory and antioxidant activities.
Uniqueness: this compound’s unique combination of anti-inflammatory and antioxidant properties, along with its natural origin from Lawsonia inermis, distinguishes it from other sterol compounds .
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,23-27,30H,7-17H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BBTIMXAYZRWPNG-VJSFXXLFSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B10850050.png)
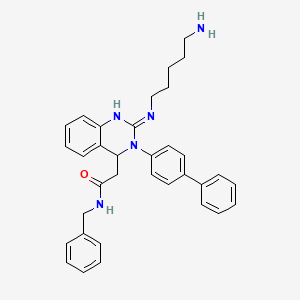
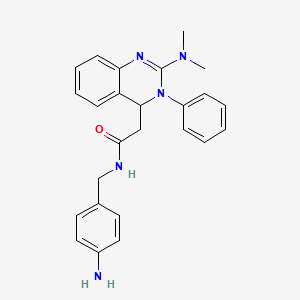
![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)
![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)
![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)
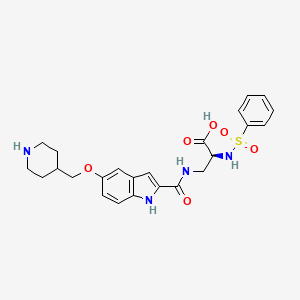
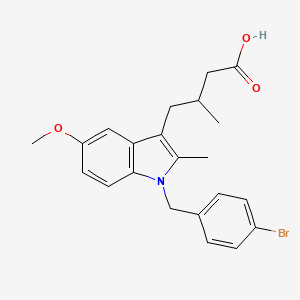
![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
